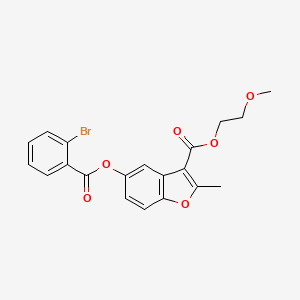

2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Description

Historical Context of Benzofuran Derivative Development

Benzofuran derivatives have evolved from naturally occurring compounds to synthetically tailored molecules with diverse biological activities. Early research identified benzofuran cores in natural products such as psoralen and visnagin, which exhibited antifungal and vasodilatory properties. The 20th century marked a shift toward synthetic modifications, driven by the need to enhance bioavailability and target specificity. For instance, the introduction of electron-withdrawing groups (e.g., nitro, bromo) at strategic positions improved antiproliferative activity in cancer cell lines, while esterification at C-3 increased metabolic stability.

The development of 2-methoxyethyl 5-((2-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate builds upon these advancements. Its bromobenzoyloxy group mirrors substitutions in compounds like 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives, which demonstrated potent tubulin polymerization inhibition. Similarly, the methoxyethyl carboxylate moiety aligns with trends in prodrug design, where ester groups enhance membrane permeability.

Classification Within the Benzofuran Pharmacophore Family

Benzofuran derivatives are classified by substitution patterns and pharmacological targets. The compound belongs to the C-3 carboxylate ester subclass, characterized by the following structural features:

This substitution profile places it within a broader family of antiproliferative and receptor-modulating benzofurans. For example, its bromobenzoyloxy group shares structural homology with 5-((2-bromophenyl)carbamoyl)benzofurans, which exhibit tyrosine phosphatase inhibition. Additionally, the C-3 ester group parallels ethyl 2-methyl-5-((4-methylbenzoyl)oxy)benzofuran-3-carboxylate, a compound studied for its melanocortin receptor affinity.

Scientific Rationale for Current Research Focus

Recent studies emphasize the role of halogenated aromatic systems in enhancing target binding through hydrophobic and dipole interactions. The 2-bromobenzoyloxy group in this compound likely engages in π-π stacking with aromatic residues in enzymatic active sites, a mechanism observed in LYP inhibitors. Furthermore, the methoxyethyl chain at C-3 may serve dual purposes: (1) acting as a biodegradable ester for controlled release of active carboxylic acid metabolites, and (2) improving solubility profiles for in vivo applications.

Current research priorities include:

- Synthetic Optimization : Leveraging methods like radical cyclization cascades (used for polycyclic benzofurans) to streamline production.

- Structure-Activity Relationship (SAR) Studies : Correlating substituent electronegativity (e.g., bromine vs. chlorine) with inhibitory potency.

- Target Identification : Exploring interactions with melanocortin receptors (MC5R) and tubulin, based on structural analogs.

The compound’s unique substitution pattern offers a versatile scaffold for probing these biological pathways, underscoring its relevance in medicinal chemistry research.

Properties

IUPAC Name |

2-methoxyethyl 5-(2-bromobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrO6/c1-12-18(20(23)25-10-9-24-2)15-11-13(7-8-17(15)26-12)27-19(22)14-5-3-4-6-16(14)21/h3-8,11H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVVUTFNFMWDSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3Br)C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The bromobenzoyl group is then introduced via a Friedel-Crafts acylation reaction using 2-bromobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. Finally, the methoxyethyl ester group is attached through esterification reactions involving methoxyethanol and a suitable esterification agent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted benzofuran derivatives .

Scientific Research Applications

2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its chemical structure. The bromobenzoyl group may facilitate binding to certain enzymes or receptors, while the benzofuran core could contribute to its overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Key Comparison Points:

Substituent Effects: Halogen Type: Bromine (target compound) vs. chlorine () alters electron-withdrawing effects and steric bulk. Bromine’s larger atomic radius may enhance binding to hydrophobic pockets in biological targets . Linkage Type: Benzoyloxy (ester, target) vs. benzyloxy (ether, ).

Ester Group Influence :

- The 2-methoxyethyl ester (target, ) increases polarity and solubility compared to methyl () or isopropyl () esters. This could enhance bioavailability but reduce membrane permeability .

Biological Activity Trends: Brominated derivatives (e.g., ) exhibit cytotoxic and antifungal activities, though bromination may paradoxically reduce cytotoxicity compared to non-halogenated precursors . The 2-bromobenzoyloxy group in the target compound may confer stronger bioactivity than 4-methoxybenzoyloxy () due to enhanced electron-withdrawing effects .

Synthetic Routes :

- Analogous compounds (e.g., ) are synthesized via esterification or oxidation reactions. The target compound likely follows similar pathways, such as coupling 2-bromobenzoyl chloride to a hydroxylated benzofuran intermediate .

Structural and Crystallographic Insights :

- Substituents influence molecular packing and intermolecular interactions (e.g., C–H⋯O hydrogen bonds in ). The target’s bromine and ester groups may stabilize crystal structures via halogen bonding or hydrophobic interactions .

Biological Activity

2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological effects, including antimicrobial, anticancer, and analgesic properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound belongs to the class of benzofuran derivatives, characterized by a benzofuran scaffold with various substituents that can influence its biological activity. The presence of the methoxyethyl group and the bromobenzoyl moiety are particularly significant for its pharmacological properties.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit varying degrees of antimicrobial activity. In a study assessing the antibacterial properties of related compounds, it was found that several benzofuran derivatives had selective activity against Gram-positive bacteria, particularly Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Benzofuran Compounds

| Compound Name | MIC (µg/mL) against B. subtilis | MIC (µg/mL) against E. coli |

|---|---|---|

| Compound A | 50 | >100 |

| Compound B | 30 | >100 |

| This compound | TBD | TBD |

Note: TBD = To Be Determined

Anticancer Activity

The anticancer potential of benzofuran derivatives has been explored in various studies. Notably, some compounds have shown selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index . For instance, a related compound demonstrated significant cytotoxic effects against breast and lung cancer cell lines in vitro.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a comparative study, several benzofuran derivatives were tested for their cytotoxicity against various cancer cell lines:

- MCF-7 (Breast Cancer) : IC50 = 20 µM for Compound C

- A549 (Lung Cancer) : IC50 = 15 µM for Compound D

- HepG2 (Liver Cancer) : IC50 = 25 µM for Compound E

These findings suggest that modifications in the benzofuran structure can lead to enhanced anticancer activity.

Analgesic Activity

The analgesic effects of benzofuran derivatives have also been documented. A study on a closely related compound demonstrated significant antinociceptive activity in various pain models, showing efficacy comparable to traditional analgesics like aspirin and morphine .

Table 2: Analgesic Efficacy Comparison

| Route of Administration | ID50 (mg/kg) | Comparison with Aspirin |

|---|---|---|

| Intraperitoneal | 10 | More potent |

| Oral | >50 | Less potent |

Structure-Activity Relationship (SAR)

Understanding the SAR of benzofuran derivatives is crucial for optimizing their biological activities. Modifications at specific positions on the benzofuran ring can significantly alter their efficacy and selectivity against targets.

Key Findings:

- Electron-donating groups enhance antibacterial activity.

- Substituents that increase lipophilicity may improve cell membrane permeability, enhancing anticancer efficacy.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-methoxyethyl 5-((2-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate, and what reaction conditions are critical?

- Methodological Answer : Synthesis of benzofuran carboxylates typically involves nucleophilic substitution or esterification. For example, benzofuran intermediates can be functionalized using NaH in THF as a base to deprotonate hydroxyl groups, enabling coupling with bromobenzoyl derivatives (see analogous procedures in ). Reaction temperature (e.g., 0°C for controlled deprotonation) and anhydrous conditions are critical to avoid hydrolysis of sensitive intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : To assess purity (>95% recommended for biological assays).

- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., integration ratios for methoxyethyl and bromobenzoyl groups).

- Mass Spectrometry : Verify molecular weight (e.g., expected [M+H]+ ion for C₂₀H₁₈BrO₇ would be ~473 Da).

- FTIR : Identify ester carbonyl stretches (~1700–1750 cm⁻¹) and benzofuran C-O-C vibrations (~1250 cm⁻¹) .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer :

- Storage : Keep in airtight containers at –20°C in a desiccator to prevent moisture absorption and degradation.

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides), as ester linkages may decompose under oxidative conditions ( ).

- Handling : Use inert atmospheres (N₂/Ar) during weighing to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers optimize the yield of the bromobenzoyl coupling step in the synthesis?

- Methodological Answer :

- Catalyst Screening : Test coupling agents like DCC/DMAP or EDCI/HOBt for esterification efficiency.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus THF; DMF may enhance solubility of bromobenzoyl chloride.

- Reaction Monitoring : Use TLC (hexane:EtOAc 3:1) to track intermediate formation. Adjust stoichiometry (1.2–1.5 equiv bromobenzoyl chloride) to drive the reaction to completion .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Variable Temperature NMR : Determine if dynamic effects (e.g., rotational barriers in the methoxyethyl group) cause splitting.

- COSY/NOESY : Identify through-space couplings to confirm stereochemical assignments.

- X-ray Crystallography : Resolve ambiguities by obtaining a crystal structure (see for analogous benzofuran derivatives) .

Q. What mechanistic insights can be gained from studying the hydrolysis of this compound under acidic/basic conditions?

- Methodological Answer :

- Kinetic Studies : Monitor hydrolysis rates via UV-Vis (loss of ester absorbance at ~270 nm) at varying pH.

- Product Analysis : Use LC-MS to identify hydrolyzed products (e.g., free carboxylic acid and 2-bromobenzoic acid).

- DFT Calculations : Model transition states to explain pH-dependent reactivity (e.g., base-catalyzed vs. acid-catalyzed pathways) .

Q. How does the electron-withdrawing bromobenzoyl group influence the benzofuran ring’s electronic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.